molecular formula C15H14BrNO3 B334222 N-(2-bromophenyl)-3,5-dimethoxybenzamide

N-(2-bromophenyl)-3,5-dimethoxybenzamide

Cat. No.: B334222
M. Wt: 336.18 g/mol
InChI Key: NDOFKCQHDRFYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 2-bromophenylamine moiety. Its structural features, such as the electron-donating methoxy groups and the bromine atom at the ortho position of the phenyl ring, influence its electronic properties, solubility, and interactions with biological targets .

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(2-bromophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-11-7-10(8-12(9-11)20-2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

NDOFKCQHDRFYKW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their modifications:

Compound Name Substituent Variations Key Properties/Activities References
N-(2-Bromophenyl)-3,5-dimethoxybenzamide 2-Bromophenyl, 3,5-dimethoxybenzamide Base structure for comparison [1, 4]
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl, 3,4,5-trimethoxybenzamide Enhanced crystallinity due to N–H···O hydrogen bonding
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide (B11) Additional 3-methylphenylamido group Improved binding affinity in enzyme assays
3,5-Dimethoxy-N-(6-methyl-indenothiazol-2-yl)benzamide (7d) Indenothiazole core Moderate anti-SARS-CoV-2 activity (47% yield)
N-(3,5-Dihydroxyphenyl)-3,4-dimethoxybenzamide (8w) 3,5-Dihydroxyphenyl, 3,4-dimethoxybenzamide Higher solubility due to phenolic –OH groups
Compound 6g (resveratrol analog) 3,5-Dimethoxybenzamide replacing picolinamide 114% growth inhibition in SNB-75 cancer cells

Key Observations :

  • Bromine Position : Moving the bromine from the ortho (target compound) to para position (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) alters molecular packing and hydrogen-bonding networks, as seen in crystallographic studies .
  • Methoxy Group Number : Increasing methoxy groups (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) enhances steric bulk and electron density, affecting receptor binding .
  • Heterocyclic Cores: Indenothiazole derivatives (e.g., 7d) exhibit divergent biological profiles due to their planar, aromatic systems, which may improve DNA intercalation .
Anticancer Activity:
  • Compound 6g : Replacing a picolinamide group with 3,5-dimethoxybenzamide in resveratrol analogs resulted in significant growth inhibition (114.54%) in SNB-75 brain cancer cells, highlighting the importance of the dimethoxybenzamide moiety .
  • B11 Derivative : Demonstrated enhanced cytotoxicity in vitro, likely due to the synergistic effects of bromine and methylphenylamido groups .
Antiviral Activity:
  • Indenothiazole derivatives (e.g., 7d, 7h) showed moderate anti-SARS-CoV-2 activity, with yields correlating with methoxy group placement (47% for 7d vs. 34% for 7i) .

Physicochemical Properties

NMR Spectral Data:
  • Target Compound : Key ¹³C NMR signals at δ 166.3 (amide C=O), 160.9 (methoxy-attached carbons), and 55.7 ppm (OCH₃) .
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Distinct shifts at δ 167.0 (C=O) and 112.3 ppm (aromatic C–Br), reflecting electronic differences .
Solubility and Crystallinity:
  • Hydroxyl-containing analogs (e.g., 8w) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
  • Trimethoxy derivatives (e.g., 4a–c in ) form stable crystals via N–H···O interactions, critical for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.